molecular formula C10H11NO4 B3259695 2-[(Phenoxycarbonyl)amino]propanoic acid CAS No. 32225-35-7

2-[(Phenoxycarbonyl)amino]propanoic acid

Cat. No.: B3259695
CAS No.: 32225-35-7
M. Wt: 209.2 g/mol
InChI Key: WVHCMNPROHSIQO-UHFFFAOYSA-N
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Description

2-[(Phenoxycarbonyl)amino]propanoic acid, also known as N-(phenoxycarbonyl)alanine, is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) . This code provides a specific textual representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that amino acids, in general, can undergo reactions typical of isolated carboxylic acid and amine functions . For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .


Physical and Chemical Properties Analysis

This compound has a melting point of 138-143°C . It is stored at room temperature . The compound is a powder in its physical form .

Scientific Research Applications

Renewable Building Blocks in Materials Science

Phloretic acid, a phenolic compound related to the structural motif of "2-[(Phenoxycarbonyl)amino]propanoic acid," has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation instead of phenol. This application demonstrates the potential of phenolic acids in developing bio-based materials with suitable thermal and thermo-mechanical properties for a wide range of applications, paving the way towards sustainable alternatives in materials science (Trejo-Machin et al., 2017).

Orthogonal Protection Strategy in Synthetic Chemistry

The increased reactivity of propargyl carbonates over propargyl carbamates has been exploited to develop an orthogonal protection strategy for hydroxyl and amino functionalities. This technique allows for simultaneous protection of an amine and an alcohol group in one pot, providing a new strategy for selective deprotection in synthetic chemistry applications (Ramesh et al., 2005).

Antioxidant Activity in Pharmacology

Research on phenolic compounds structurally similar to "this compound" has shown that their antioxidant activity is influenced by the number of phenolic groups and the alkyl spacer's type. These findings contribute to understanding the structure-activity relationship in antioxidants, with implications for designing pharmacologically active compounds (Siquet et al., 2006).

Antimicrobial and Antifungal Applications

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have exhibited antibacterial activities against both gram-negative and gram-positive bacteria, highlighting the potential of such compounds in antimicrobial applications. The study emphasizes the significance of the (S)-configuration and hydrophobic substituents for enhanced activity (Zhang et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein structures or functions.

Properties

IUPAC Name

2-(phenoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHCMNPROHSIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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